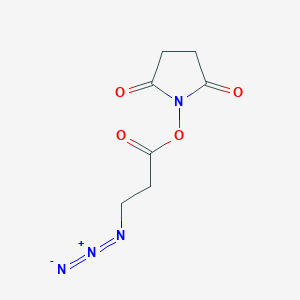

3-azidopropanoate-N-hydroxysuccinimide ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent known for its versatility in bioconjugation and cross-linking applications. It plays a crucial role in the synthetic mechanisms of drug delivery systems, enabling precise targeted release of therapeutic drugs.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidopropanoate-N-hydroxysuccinimide ester typically involves the reaction of 3-azidopropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure high purity and yield.

化学反应分析

Types of Reactions

3-azidopropanoate-N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Substitution Reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-azidopropanoic acid and N-hydroxysuccinimide

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions with alkynes

Acids and Bases: Employed for hydrolysis reactions

Major Products

3-azidopropanoic acid: Formed from hydrolysis reactions

Triazoles: Formed from click chemistry reactions with alkynes

科学研究应用

3-azidopropanoate-N-hydroxysuccinimide ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers

Biology: Employed in bioconjugation techniques to label proteins, antibodies, and other biomolecules

Medicine: Integral in the development of drug delivery systems, enabling targeted release of therapeutic agents

Industry: Utilized in the production of advanced materials and nanotechnology

作用机制

The mechanism of action of 3-azidopropanoate-N-hydroxysuccinimide ester involves its ability to form covalent bonds with primary amines through its N-hydroxysuccinimide ester group. This reaction facilitates the attachment of the azide group to various molecules, enabling subsequent click chemistry reactions. The azide group can then react with alkynes to form stable triazole linkages, which are crucial for bioconjugation and cross-linking applications.

相似化合物的比较

Similar Compounds

3-azidopropanoic acid: Lacks the N-hydroxysuccinimide ester group, limiting its reactivity in bioconjugation

N-hydroxysuccinimide esters: Without the azide group, these compounds are less versatile in click chemistry applications

Uniqueness

3-azidopropanoate-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the versatility of the azide group. This makes it an invaluable tool in various scientific and industrial applications.

生物活性

3-Azidopropanoate-N-hydroxysuccinimide ester (NHS ester) is a compound that has garnered attention in biochemical research due to its unique properties that facilitate bioconjugation processes. This compound is particularly useful in linking biomolecules such as proteins, peptides, and nucleic acids, enhancing their functionality for various applications including drug delivery, diagnostics, and vaccine development.

The structure of this compound features an azide functional group which is reactive under specific conditions, allowing for click chemistry applications. The NHS group is known for its ability to form stable amide bonds with primary amines, making it a versatile tool in bioconjugation.

Biological Activity

The biological activity of this compound can be examined through its applications in various research areas:

1. Bioconjugation

- Mechanism : The NHS ester reacts with amines on biomolecules to create stable conjugates. This reaction is rapid and occurs under mild conditions, making it suitable for sensitive biological materials.

- Applications : Used extensively in the development of drug delivery systems where targeting specific cells or tissues is crucial.

2. Diagnostics

- Role : Enhances the labeling of biomolecules for use in diagnostic assays. The ability to conjugate fluorescent tags or enzymes allows for improved sensitivity and specificity in detection methods.

- Case Study : In a study involving the conjugation of antibodies with fluorescent dyes using NHS esters, the resulting conjugates demonstrated significantly enhanced signal detection in ELISA assays compared to unconjugated antibodies.

3. Vaccine Development

- Functionality : Facilitates the conjugation of antigens to carrier proteins, which can enhance immune responses. This is particularly valuable in designing vaccines that require a robust immune reaction.

- Research Findings : Studies have shown that vaccines utilizing NHS-conjugated antigens can elicit stronger antibody responses compared to free antigens alone.

Research Findings and Case Studies

A review of literature reveals several studies highlighting the efficacy of this compound:

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATICTZQAVLEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。